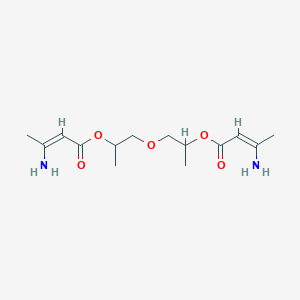

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate

Description

Properties

CAS No. |

67252-64-6 |

|---|---|

Molecular Formula |

C14H24N2O5 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

1-[2-[(Z)-3-aminobut-2-enoyl]oxypropoxy]propan-2-yl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C14H24N2O5/c1-9(15)5-13(17)20-11(3)7-19-8-12(4)21-14(18)6-10(2)16/h5-6,11-12H,7-8,15-16H2,1-4H3/b9-5-,10-6- |

InChI Key |

URTZJWXZQXPBAZ-OZDSWYPASA-N |

Isomeric SMILES |

CC(OC(=O)/C=C(\N)/C)COCC(OC(=O)/C=C(\N)/C)C |

Canonical SMILES |

CC(COCC(C)OC(=O)C=C(C)N)OC(=O)C=C(C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate involves several steps. The synthetic routes typically include the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be explored for its therapeutic potential. In industry, it may be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Oxybis(methyl-2,1-ethanediyl) bis(phenyloctadecanoate) (CAS No. 68966-76-7)

- Structure: Shares the oxybis(methylethane-diyl) ether backbone but substitutes 3-amino-2-butenoate with phenyloctadecanoate (a long-chain aromatic ester).

- Key Differences: Ester Group: Phenyloctadecanoate introduces hydrophobicity and steric bulk, contrasting with the smaller, polar 3-amino-2-butenoate.

- Reference : Registered on the same date as the target compound, suggesting analogous synthetic routes .

1,1'-Oxybis(4-chlorobenzene) (Diphenyl Ether Derivative)

- Structure : Aromatic ether with chlorine substituents (e.g., bis(4-chlorophenyl) ether).

- Key Differences: Backbone: Lacks ester and amino groups, reducing versatility in reactions like hydrolysis or metal coordination.

Functional Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains an N,O-bidentate directing group but replaces the ether-ester backbone with a benzamide.

- Key Differences: Reactivity: The amide group enhances stability against hydrolysis compared to esters, favoring use in metal-catalyzed C–H functionalization . Coordination Chemistry: Both compounds may act as ligands, but the target’s amino-ester could offer unique chelation modes.

3-Amino-2-butenoic Acid Derivatives

- Example: Methyl 3-amino-2-butenoate (unbranched ester).

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate, also known as Ethyl 3-amino-2-butenoate, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- CAS Number : 7318-00-5

- Structure : The compound features an amino group attached to a butenoate structure, which is critical for its biological interactions.

Biological Activity Overview

Ethyl 3-amino-2-butenoate exhibits several biological activities that make it a candidate for further pharmacological exploration:

- Antitumor Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

The biological activity of Ethyl 3-amino-2-butenoate is largely attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell growth and survival.

- Receptor Modulation : It is hypothesized that the amino group can facilitate binding to neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Case Studies and Research Findings

Q & A

Q. How can researchers design studies to reconcile gaps between empirical observations and theoretical predictions?

- Methodological Answer : Adopt a quadripolar methodological model, balancing theoretical, epistemological, morphological, and technical poles. For example, use synchrotron X-ray diffraction (theoretical) alongside operando spectroscopy (technical) to resolve crystallographic vs. dynamic behavior discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.